molecular formula C19H17NO3 B443784 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 351158-49-1

2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B443784
CAS No.: 351158-49-1
M. Wt: 307.3g/mol
InChI Key: BDVQVUNFKGDLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C19H17NO3 and a molecular weight of 307.34 g/mol This compound is characterized by the presence of a quinoline ring substituted with an isopropoxyphenyl group and a carboxylic acid group

Scientific Research Applications

2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled as an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of new methods and synthetic approaches towards organic compounds, including “2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid”, is a promising area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid typically involves the reaction of 2-isopropoxyaniline with 2-chloroquinoline-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of quinoline-4-carboxylic acid derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various quinoline derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid
  • 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid

Uniqueness

2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets compared to similar compounds .

Properties

IUPAC Name

2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-12(2)23-18-10-6-4-8-14(18)17-11-15(19(21)22)13-7-3-5-9-16(13)20-17/h3-12H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVQVUNFKGDLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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